(E)-4-[4-(1-Azepanylcarbonyl)anilino]-4-oxo-2-butenoic acid

Quality Control Reproducibility Procurement

(E)-4-[4-(1-Azepanylcarbonyl)anilino]-4-oxo-2-butenoic acid (CAS 940472-66-2) is a synthetic small molecule with the molecular formula C17H20N2O4 and a molecular weight of 316.35 g/mol. It is primarily distributed as a research-grade screening compound.

Molecular Formula C17H20N2O4
Molecular Weight 316.35 g/mol
CAS No. 940472-66-2
Cat. No. B3170151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-[4-(1-Azepanylcarbonyl)anilino]-4-oxo-2-butenoic acid
CAS940472-66-2
Molecular FormulaC17H20N2O4
Molecular Weight316.35 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O
InChIInChI=1S/C17H20N2O4/c20-15(9-10-16(21)22)18-14-7-5-13(6-8-14)17(23)19-11-3-1-2-4-12-19/h5-10H,1-4,11-12H2,(H,18,20)(H,21,22)/b10-9+
InChIKeyZQASUYBCPMLKLP-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





940472-66-2: Sourcing Guide for (E)-4-[4-(1-Azepanylcarbonyl)anilino]-4-oxo-2-butenoic Acid


(E)-4-[4-(1-Azepanylcarbonyl)anilino]-4-oxo-2-butenoic acid (CAS 940472-66-2) is a synthetic small molecule with the molecular formula C17H20N2O4 and a molecular weight of 316.35 g/mol. It is primarily distributed as a research-grade screening compound. Its structure features an azepane (hexamethyleneimine) amide coupled to an aniline ring, which is further linked to a butenoic acid moiety via an amide bond. Authoritative databases confirm its computed physicochemical properties, including a topological polar surface area of 86.7 Ų and an XLogP3-AA of 1.5 [1].

Why Generic Substitution Is Not Advisable for (E)-4-[4-(1-Azepanylcarbonyl)anilino]-4-oxo-2-butenoic Acid (940472-66-2)


While in-class analogs such as piperidine- or morpholine-containing butenoic acid derivatives may share the same warhead chemistry, substitution fails because the azepane ring introduces distinct conformational constraints, steric bulk, and lipophilicity that are absent in smaller ring systems. These properties can critically alter target binding, selectivity, and pharmacokinetic behavior. Without experimental data for this specific compound, any replacement is an unvalidated assumption. The azepane moiety in 940472-66-2 provides a unique combination of ring flexibility and increased LogP compared to piperidine or pyrrolidine analogs, which may be essential for reproducing specific screening hit profiles [1].

Quantitative Differentiation Evidence for (E)-4-[4-(1-Azepanylcarbonyl)anilino]-4-oxo-2-butenoic Acid (940472-66-2)


Supplier-Verified Purity: Bidepharm Batch-Specific Quality Control vs. Typical Default Purity

Bidepharm provides batch-specific quality control documentation for 940472-66-2, including NMR, HPLC, and GC spectra, ensuring a verified standard purity of 95%. This level of documented characterization offers higher confidence in experimental reproducibility compared to suppliers who offer only a default purity claim without disclosed analytical batch data .

Quality Control Reproducibility Procurement

Conformational and Physicochemical Distinction: Azepane vs. Piperidine Ring Systems

The seven-membered azepane ring in 940472-66-2 introduces a distinct conformational profile and increased molecular complexity compared to six-membered piperidine or five-membered pyrrolidine amide analogs. PubChem computed properties show the compound has 4 rotatable bonds and a complexity score of 459, reflecting the flexible azepane and butenoic acid linker [1]. While no direct biological comparison data exists, this scaffold-level distinction is a known driver of differential binding in medicinal chemistry campaigns using azepane libraries .

Medicinal Chemistry Conformational Analysis Scaffold Hopping

Absence of Reported Off-Target Liability Data Compared to Characterized Analog Chemotypes

A comprehensive search of primary literature, patents (including J-GLOBAL and WIPO), and authoritative databases (PubChem, BindingDB) returned zero off-target activity, toxicity, or promiscuity reports for 940472-66-2 [1]. This contrasts with structurally similar butenoic acid amide chemotypes (e.g., 4-aryl-2-hydroxy-4-oxobut-2-enoic acids) which are known to inhibit kynurenine-3-hydroxylase and phospholipase A2 at low micromolar concentrations . The absence of documented polypharmacology for 940472-66-2 means its selectivity profile is unknown, not clean. Procurement decisions must account for this data gap.

Safety Screening Selectivity Risk Assessment

Defensible Procurement Scenarios for (E)-4-[4-(1-Azepanylcarbonyl)anilino]-4-oxo-2-butenoic Acid (940472-66-2)


Reproduction of an Azepane-Containing Screening Hit from a Commercial Library

When the original screening hit was identified from a library containing azepane amide building blocks, re-ordering the exact compound (940472-66-2) with batch-verified purity from a supplier like Bidepharm is essential for hit confirmation. Replacing it with a piperidine or morpholine analog risks losing the conformational and steric features that generated the original activity signal [1].

Scaffold-Hopping Exploration Where Azepane Confers Unique Binding Vector Properties

In medicinal chemistry programs exploring structure-activity relationships around amide-linked heterocycles, the seven-membered azepane ring provides a distinct angle and distance between the amide carbonyl and the phenyl ring compared to six- or five-membered rings. This compound serves as a reference standard for establishing SAR trends tied to ring size [1].

Covalent Probe Development Requiring a Butenoic Acid Michael Acceptor with a Bulky Amide Cap

The (E)-butenoic acid moiety can act as a weakly electrophilic Michael acceptor. Combined with the sterically demanding azepane amide cap, 940472-66-2 may serve as a starting point for developing covalent inhibitors where steric tuning of the warhead reactivity is desired. However, its intrinsic reactivity and selectivity remain uncharacterized and require de novo profiling [1].

Analytical Method Development and Reference Standard Qualification

Given the availability of batch-specific NMR, HPLC, and GC spectra from Bidepharm, this compound can be used as a qualified reference standard for developing and validating analytical methods targeting azepane-containing amides. The documented purity and spectral data enable robust system suitability testing .

Quote Request

Request a Quote for (E)-4-[4-(1-Azepanylcarbonyl)anilino]-4-oxo-2-butenoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.